Einecs 300-896-6

描述

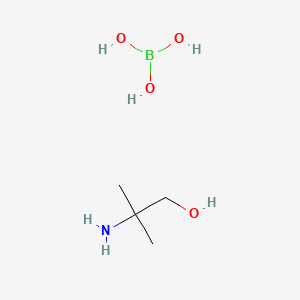

Chemical Identity: EINECS 300-896-6 corresponds to 2-amino-2-methylpropan-1-ol, boric acid, a borate derivative of the alkanolamine 2-amino-2-methylpropan-1-ol (CAS common name: AMP borate) . Regulatory Status: Listed under the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its presence in the EU market prior to 1981 .

属性

CAS 编号 |

93964-50-2 |

|---|---|

分子式 |

C4H14BNO4 |

分子量 |

150.97 g/mol |

IUPAC 名称 |

2-amino-2-methylpropan-1-ol;boric acid |

InChI |

InChI=1S/C4H11NO.BH3O3/c1-4(2,5)3-6;2-1(3)4/h6H,3,5H2,1-2H3;2-4H |

InChI 键 |

DOWAMJWPBKRNNX-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)O.CC(C)(CO)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves the reaction of orthoboric acid with 2-amino-2-methylpropan-1-ol under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .

化学反应分析

Types of Reactions

Orthoboric acid compound with 2-amino-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce amine derivatives .

科学研究应用

Orthoboric acid compound with 2-amino-2-methylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug formulation and delivery.

作用机制

The mechanism of action of orthoboric acid compound with 2-amino-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with the Krebs cycle by inhibiting key enzymes such as pyruvate dehydrogenase and succinate dehydrogenase .

相似化合物的比较

Structural and Functional Group Similarity

Compounds are grouped based on structural fingerprints (e.g., PubChem 2D fingerprints) and functional groups. A Tanimoto similarity index ≥70% is often used to define analogs, enabling read-across predictions for toxicity and physicochemical properties .

Read-Across Structure-Activity Relationships (RASAR)

RASAR models leverage labeled data from REACH Annex VI chemicals (e.g., 1,387 compounds) to predict properties of unlabeled EINECS substances. For example, 33,000 EINECS chemicals can be covered using structural analogs, minimizing animal testing .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models predict toxicity based on descriptors like log Kow (hydrophobicity) and molecular weight. For instance, QSARs for chlorinated alkanes and organothiophosphates demonstrate how acute toxicity to aquatic organisms can be inferred from structural analogs .

Comparison with Similar Compounds

Structural Analogs in EINECS

Key Findings

- Acute toxicity estimates for fish (LC50 ~120 mg/L) are derived from QSAR models trained on structurally similar amines .

- Data Gaps : Only 0.7% of EINECS chemicals (including AMP borate) have been modeled via QSAR, but 54% are classifiable into groups amenable to such approaches .

- Regulatory Efficiency: REACH’s read-across provisions allow this compound to bypass extensive testing if validated analogs (e.g., triethanolamine borate) are available .

Research and Regulatory Implications

- QSAR Coverage : Expanding QSAR models to cover borate derivatives could address data gaps for ~54% of EINECS chemicals .

- Industrial Safety : AMP borate’s classification as “for industry use only” underscores the need for handling protocols aligned with analogs’ hazards (e.g., corrosion, irritation) .

- Limitations : Structural similarity thresholds (e.g., Tanimoto ≥70%) may exclude functionally relevant analogs, necessitating case-by-case validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。